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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

5-Acetoxy-7-hydroxyflavone: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone, with the CAS number 132351-58-7, is a flavonoid, a class of
polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the
scientific community due to their diverse biological activities, including antioxidant, anti-
inflammatory, and anticancer properties. This technical guide provides a detailed overview of
the known physical and chemical characteristics of 5-Acetoxy-7-hydroxyflavone, a plausible
experimental protocol for its synthesis, and a discussion of its potential biological activities
based on the current understanding of related flavonoid compounds.

Chemical and Physical Characteristics

While specific experimental data for 5-Acetoxy-7-hydroxyflavone is limited in publicly
available literature, its fundamental properties can be summarized. The structural and
physicochemical properties are crucial for understanding its reactivity, solubility, and potential
interactions with biological systems.

Table 1: Physical and Chemical Properties of 5-Acetoxy-7-hydroxyflavone
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Property Value Source
Molecular Formula C17H1205 [1]
Molecular Weight 296.27 g/mol [1]
CAS Number 132351-58-7 [1]

(7-hydroxy-4-oxo0-2-
IUPAC Name [1]
phenylchromen-5-yl) acetate

5-Acetoxy-7-hydroxyflavone,
4H-1-Benzopyran-4-one, 5-

Synonyms [1112]
(acetyloxy)-7-hydroxy-2-

phenyl-

Predicted XLogP3 2.5 [3]

Note: Experimentally determined values for melting point, boiling point, and solubility are not
readily available in the cited literature. Acetylation of flavonoids can affect their physicochemical
properties, often increasing lipophilicity, which may influence their solubility and bioavailability.

[4]115]

Spectral Data (Predicted)

Detailed experimental spectral data (NMR, IR, MS) for 5-Acetoxy-7-hydroxyflavone are not
currently available in the public domain. However, based on the known spectra of related
flavones, the following characteristic signals can be anticipated:

e 1H NMR: The spectrum would be expected to show signals corresponding to the aromatic
protons on the A and B rings, a characteristic singlet for the C3 proton of the flavone core,
and a singlet for the acetyl group’'s methyl protons. The chemical shifts of the aromatic
protons on the A ring would be influenced by the positions of the hydroxyl and acetoxy
groups.

e 13C NMR: The spectrum would display signals for the carbonyl carbon (C4), the carbons of
the aromatic rings, and the carbons of the pyrone ring. The acetyl group would show
characteristic signals for its carbonyl and methyl carbons.
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» IR Spectroscopy: The infrared spectrum would be expected to exhibit characteristic
absorption bands for the hydroxyl group (O-H stretching), the ester carbonyl group (C=0
stretching) of the acetoxy moiety, the ketone carbonyl group (C=0 stretching) of the pyrone
ring, and C-O and C=C stretching vibrations of the aromatic and pyrone rings.[6]

o Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (m/z = 296). Fragmentation patterns would likely
involve the loss of the acetyl group and other characteristic cleavages of the flavone
skeleton.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-Acetoxy-7-hydroxyflavone is
not explicitly described in the available literature. However, a plausible synthetic route can be
devised based on the well-established methods for flavonoid synthesis and selective
acetylation of polyhydroxyflavonoids. The synthesis would typically start from 5,7-
dihydroxyflavone (chrysin).

Proposed Synthesis of 5-Acetoxy-7-hydroxyflavone

The key challenge in the synthesis of 5-Acetoxy-7-hydroxyflavone is the selective acetylation
of the hydroxyl group at the C5 position while leaving the C7 hydroxyl group unprotected. The
C5 hydroxyl group is typically chelated to the C4 carbonyl group, which can influence its
reactivity.

Reaction Scheme:

G,?-Dihydroxyﬂavone (Chrysin) Selective Acetylation

Acetic Anhydride,
Pyridine (catalyst),
C

5-Acetoxy-7-hyd roxyflavona

ontrolled Temperature (e.g., 0°C to RT)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Acetoxy-7-hydroxyflavone.
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Methodology:

Dissolution: Dissolve 5,7-dihydroxyflavone (chrysin) in a suitable solvent, such as dry
pyridine, which can also act as a catalyst.

¢ Acetylation: Cool the solution in an ice bath (0°C). Add acetic anhydride dropwise to the
stirred solution. The molar ratio of chrysin to acetic anhydride should be carefully controlled
to favor mono-acetylation.

e Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) to determine the optimal reaction time and prevent the formation of the diacetylated
product.

o Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to
precipitate the product.

 Purification: Collect the precipitate by filtration, wash it with water, and dry it. Further
purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) or by column chromatography on silica gel.

Note: The selectivity of the acetylation can be influenced by factors such as the reaction
temperature, the amount of acetylating agent, and the presence of a catalyst. Optimization of
these conditions is crucial to maximize the yield of the desired product.[7]

Potential Biological Activities and Signaling
Pathways

Direct experimental evidence for the biological activities of 5-Acetoxy-7-hydroxyflavone is
lacking. However, based on studies of structurally similar flavonoids, some potential activities
and mechanisms of action can be inferred. The presence of a free hydroxyl group at the C7
position and an acetoxy group at the C5 position will influence its biological properties.
Acetylation can enhance the lipophilicity of flavonoids, potentially increasing their cell
membrane permeability and bioavailability.[4][5]

Potential Biological Activities:
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» Anticancer Activity: Many flavones and their derivatives exhibit anticancer properties. For
instance, acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to have anticancer
effects through the suppression of NF-kB/Akt signaling in prostate cancer cells.[8] The
anticancer activity of flavonoids is often linked to their ability to induce apoptosis, inhibit cell
proliferation, and suppress angiogenesis.[5]

o Antioxidant Activity: Flavonoids are well-known antioxidants. The antioxidant capacity is
generally associated with the number and position of hydroxyl groups. While the C5-OH
group is acetylated in the target molecule, the C7-OH group may still contribute to some
antioxidant activity.

» Anti-inflammatory Activity: Flavonoids can exert anti-inflammatory effects by inhibiting the
production of pro-inflammatory mediators. The acylation of flavonoids has been shown to
sometimes enhance their anti-inflammatory properties.[4]

e Enzyme Inhibition: Some flavonoids are known to inhibit various enzymes. For example, 7,8-
dihydroxyflavone has been identified as a direct inhibitor of pyridoxal phosphatase.[9]

Potential Signaling Pathways:

The biological effects of flavonoids are often mediated through their interaction with various
cellular signaling pathways. Based on the known activities of related compounds, 5-Acetoxy-7-
hydroxyflavone might modulate the following pathways:

o PI3K/AKt/mTOR Pathway: This is a crucial pathway involved in cell survival, proliferation, and
growth. Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to
apoptosis.

 MAPK Pathways (ERK, JNK, p38): These pathways regulate a wide range of cellular
processes, including proliferation, differentiation, and apoptosis. Flavonoids can modulate
these pathways to exert their biological effects.

o NF-kB Signaling Pathway: This pathway plays a key role in inflammation and cancer.
Inhibition of NF-kB signaling is a common mechanism by which flavonoids exert their anti-
inflammatory and anticancer effects.
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Caption: Potential signaling pathways modulated by 5-Acetoxy-7-hydroxyflavone.

Conclusion

5-Acetoxy-7-hydroxyflavone is a flavonoid derivative with potential for interesting biological
activities. While there is a notable lack of specific experimental data for this compound, this
guide provides a comprehensive overview of its known characteristics and a scientifically
grounded projection of its properties and synthesis. The provided information on its
physicochemical properties, a plausible synthetic route, and potential biological activities can
serve as a valuable resource for researchers in the fields of medicinal chemistry,
pharmacology, and drug discovery. Further experimental investigation is warranted to fully
elucidate the chemical and biological profile of this compound and to explore its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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